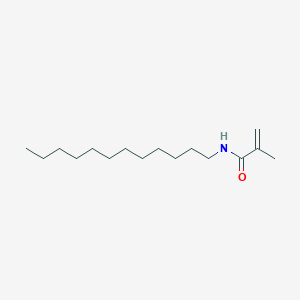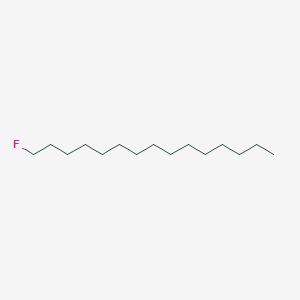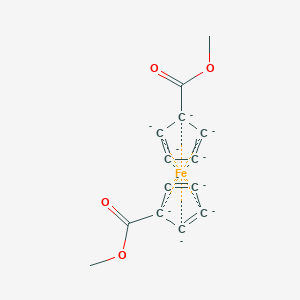
Methyl ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ferrocene is an organometallic compound that belongs to the class of metallocenes. It consists of an iron atom sandwiched between a cyclopentadienyl ring and a methyl-substituted cyclopentadienyl ring. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ferrocene can be synthesized through the reaction of ferrous chloride with cyclopentadienyl sodium and methylcyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of cyclopentadienyl(methylcyclopentadienyl)iron involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: The cyclopentadienyl and methylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Iron(III) complexes with various ligands.
Reduction: Iron(I) complexes with different ligands.
Substitution: New metallocene complexes with substituted cyclopentadienyl or methylcyclopentadienyl ligands.
Scientific Research Applications
Methyl ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in bioorganometallic chemistry, where it can interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism of action of cyclopentadienyl(methylcyclopentadienyl)iron involves its ability to coordinate with various ligands and undergo redox reactions. The iron center can interact with molecular targets such as DNA, proteins, and other biomolecules, leading to potential therapeutic effects. The pathways involved include electron transfer and ligand exchange processes.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Consists of two cyclopentadienyl rings sandwiching an iron atom.
Methylcyclopentadienyl manganese tricarbonyl: Contains a manganese center with a methylcyclopentadienyl ligand.
Chromocene: Features two cyclopentadienyl rings with a chromium center.
Uniqueness
Methyl ferrocene is unique due to the presence of both cyclopentadienyl and methylcyclopentadienyl ligands, which provide distinct reactivity and stability compared to other metallocenes. This dual-ligand structure allows for more versatile applications in catalysis and materials science.
Properties
IUPAC Name |
cyclopentane;iron;2-methylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJZTVOKYJFPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[CH-]C=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Fe-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271-44-9 |
Source


|
| Record name | Cyclopentadienyl(methylcyclopentadienyl)iron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

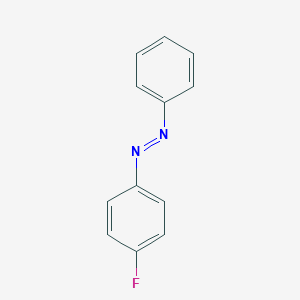

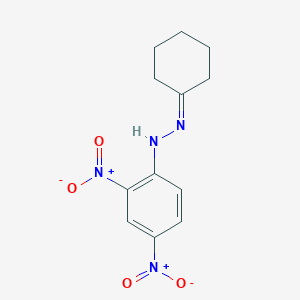

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
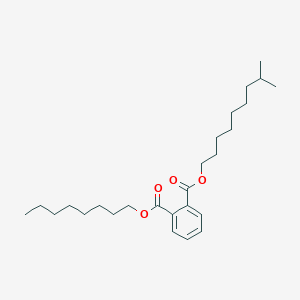

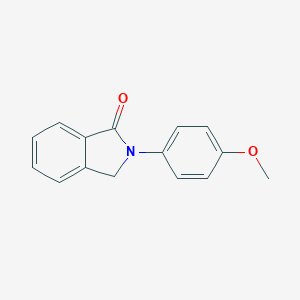
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
